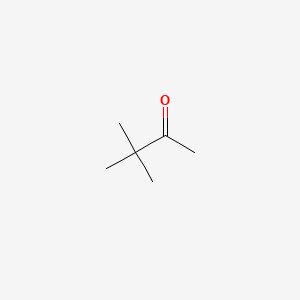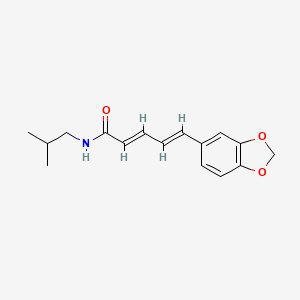
Piperlonguminine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chimie : Utilisée comme précurseur dans la synthèse d'autres composés bioactifs.
Biologie : Étudiée pour son rôle dans la modulation des voies biologiques et des processus cellulaires.
Médecine : Investigée pour ses propriétés anticancéreuses, anti-inflammatoires et neuroprotectrices
Industrie : Utilisée dans le développement de produits pharmaceutiques et d'agents thérapeutiques.
5. Mécanisme d'action
La pipérolongumine exerce ses effets par le biais de multiples cibles et voies moléculaires :
Action anti-inflammatoire : Inhibe les principales cascades de signalisation inflammatoire, notamment les voies MAPK, NF-κB et JAK/STAT.
Action anticancéreuse : Induit l'apoptose et l'arrêt du cycle cellulaire dans les cellules cancéreuses en augmentant la production d'espèces réactives de l'oxygène (ROS) et en modulant les protéines de signalisation.
Action neuroprotectrice : Protège les neurones en réduisant le stress oxydatif et l'inflammation.
Mécanisme D'action
Target of Action
Piperlonguminine, an alkaloid derived from long pepper, has been extensively studied for its therapeutic properties . Its primary targets include major inflammatory signaling cascades such as MAPK , NF-κB , and JAK/STAT . These targets play a crucial role in the regulation of inflammatory responses .
Mode of Action
This compound interacts with its targets to exert its anti-inflammatory effects . It displays a strong inhibitory effect on the major inflammatory signaling cascades . This interaction results in a gradual decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins . Moreover, this compound efficiently deteriorates the protein activity of neutrophil elastase by regulating the endogenous ANXA1 gene expression .
Biochemical Pathways
This compound affects several biochemical pathways. It has a strong inhibitory effect on the major inflammatory signaling cascades, including MAPK , NF-κB , and JAK/STAT . The inhibition of these pathways leads to a decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins . This results in the lowering of inflammation in the lungs and other bodily organs .
Pharmacokinetics
Some studies suggest that this compound has good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It inhibits cell proliferation, regulates the cell cycle, and induces cellular apoptosis in various types of human cancer cells . The anti-cancer activity of this compound is achieved through the induction of reactive oxygen species (ROS)-mediated oxidative stress, promoting apoptosis .
Safety and Hazards
Orientations Futures
Piperlonguminine has shown potential for the prevention and treatment of many different cancers . It has been suggested that further studies are needed to explore its metabolic fate within the human body . There are also ongoing efforts to synthesize and assess this compound derivatives for their therapeutic potential .
Analyse Biochimique
Biochemical Properties
Piperlonguminine has been shown to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It displays a strong inhibitory effect on major inflammatory signaling cascades, including MAPK, NF-κB, and JAK/STAT . This leads to a decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins .
Cellular Effects
Piperlongumine has a profound impact on various types of cells and cellular processes . It influences cell function by inhibiting cell proliferation, regulating the cell cycle, and inducing apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperlongumine exerts its effects at the molecular level through several mechanisms . It binds to and hinders the activity of a protein called TRPV2, which is overexpressed in certain types of cancer . It also promotes apoptosis via mechanisms like endoplasmic reticulum stress, mitochondrial disruption, inhibition of the ubiquitin-proteasome system, and ROS-induced DNA damage .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, this compound has been observed to have a strong inhibitory effect on major inflammatory signaling cascades . It also has a significant impact on the stability and degradation of certain proteins .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has been found to be selectively cytotoxic against cancer cells, promoting apoptosis . It has also shown good bioavailability and negligible systemic toxicity, making it a suitable lead candidate for antitumor drug development .
Metabolic Pathways
This compound is involved in several metabolic pathways . It has the capability to modulate key signal transduction pathways involved in cell proliferation, cell cycle regulation, and metastasis .
Transport and Distribution
Its ability to modulate key signal transduction pathways suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Given its impact on various cellular processes, it is likely that it may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La pipérolongumine peut être synthétisée par une réaction d'amidation. Une voie de synthèse courante implique la réaction entre la 5,6-dihydropyridin-2(1H)-one et l'acide 3,4,5-triméthoxycinnamique . La réaction nécessite généralement l'utilisation de chlorure d'oxalyle pour convertir l'acide carboxylique en chlorure d'acyle, qui réagit ensuite avec l'amine pour former la liaison amide .
Méthodes de production industrielle : La production industrielle de pipérolongumine implique souvent l'extraction à partir de la plante Piper longum. Le processus d'extraction comprend le séchage et la mouture de la matière végétale, suivi d'une extraction par solvant utilisant des solvants organiques tels que l'éthanol ou le méthanol . L'extrait brut est ensuite purifié à l'aide de techniques chromatographiques pour isoler la pipérolongumine.
Analyse Des Réactions Chimiques
Types de réactions : La pipérolongumine subit diverses réactions chimiques, notamment :
Oxydation : La pipérolongumine peut être oxydée pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la pipérolongumine en ses formes réduites.
Substitution : La pipérolongumine peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les halogénures sont couramment utilisés dans les réactions de substitution.
Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amides réduits .
Comparaison Avec Des Composés Similaires
La pipérolongumine est souvent comparée à d'autres amides alcaloïdes telles que la pipérolongumine et la piplartine. Bien que tous ces composés partagent des activités biologiques similaires, la pipérolongumine est unique en raison de sa structure moléculaire spécifique et de sa puissance supérieure dans certaines applications .
Composés similaires :
Pipérolongumine : Un autre amide alcaloïde provenant de Piper longum présentant des propriétés anticancéreuses similaires.
Piplartine : Connue pour ses activités anti-inflammatoires et anticancéreuses.
Pipérine : Un alcaloïde du poivre noir aux effets pharmacologiques divers.
La pipérolongumine se distingue par sa structure chimique unique et ses activités biologiques puissantes, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques.
Propriétés
IUPAC Name |
(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h3-9,12H,10-11H2,1-2H3,(H,17,18)/b5-3+,6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAAPCGHVWVUEX-GGWOSOGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021742 | |
| Record name | Piperlonguminine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (E,E)-Piperlonguminine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5950-12-9 | |
| Record name | Piperlonguminine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5950-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperlonguminine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005950129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperlonguminine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperlonguminine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERLONGUMININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN39MC8KIO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (E,E)-Piperlonguminine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
167 - 169 °C | |
| Record name | (E,E)-Piperlonguminine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


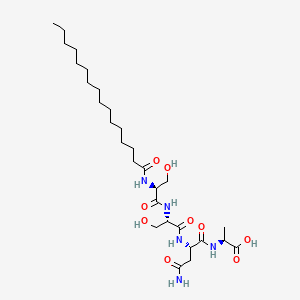
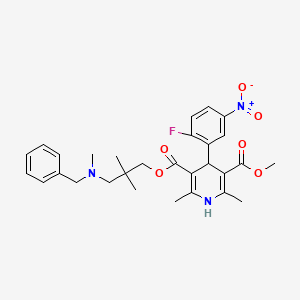

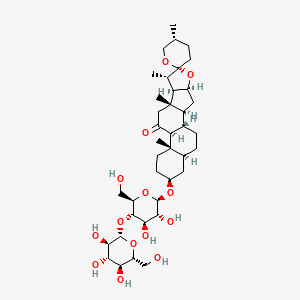
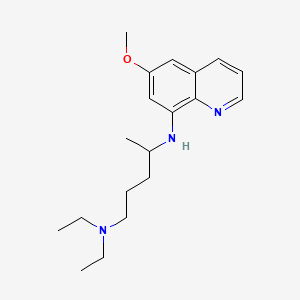

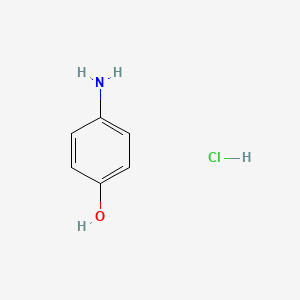

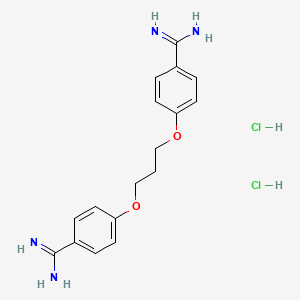



![(1s,5r,6s)-5-Hydroxy-3-(1-hydroxy-3-methylbut-2-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1678377.png)
